molecular formula C11H12N4O6 B11463159 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Cat. No.: B11463159
M. Wt: 296.24 g/mol
InChI Key: PEFYAXQYNAYWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dinitro-4-(piperazin-1-yl)benzoic acid: is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups and a piperazine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid typically involves the nitration of 4-(piperazin-1-yl)benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The presence of the piperazine ring, a common motif in pharmaceuticals, suggests its utility in developing compounds with biological activity .

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the piperazine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

3,5-dinitro-4-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H12N4O6/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13/h5-6,12H,1-4H2,(H,16,17)

InChI Key

PEFYAXQYNAYWLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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